[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13535760
InChI: InChI=1S/C16H21ClN2O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1
SMILES: CCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13535760

Molecular Formula: C16H21ClN2O3

Molecular Weight: 324.80 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H21ClN2O3
Molecular Weight 324.80 g/mol
IUPAC Name benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C16H21ClN2O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1
Standard InChI Key UKPBBAKWNPKVPY-CQSZACIVSA-N
Isomeric SMILES CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Structural Features

The compound’s architecture centers on a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted at the 1-position with a chloroacetyl group (Cl–CO–CH₂–) and at the 3-position with an ethyl-carbamate benzyl ester (NH–CO–O–CH₂C₆H₅). The (R)-configuration at the pyrrolidine’s 3-position ensures stereochemical specificity, influencing its interactions with biological targets.

Key Functional Groups:

  • Chloroacetyl Group: Enhances electrophilic reactivity, enabling nucleophilic substitution or acylation reactions.

  • Benzyl Ester: Provides lipophilicity, facilitating membrane permeability in biological systems.

  • Ethyl Carbamate: Stabilizes the compound against hydrolysis while offering a site for metabolic modifications.

Molecular Descriptors

The compound’s IUPAC name, benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate, reflects its substituent hierarchy. Its isomeric SMILES string, CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2, encodes stereochemical details, while the InChIKey (UKPBBAKWNPKVPY-CQSZACIVSA-N) uniquely identifies its spatial arrangement.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₆H₂₁ClN₂O₃
Molecular Weight324.80 g/mol
IUPAC NameBenzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate
SMILESCCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
InChIKeyUKPBBAKWNPKVPY-CQSZACIVSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves three principal stages:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

  • Chloroacetyl Introduction: Acylation of the pyrrolidine nitrogen using chloroacetyl chloride under basic conditions.

  • Ethyl Carbamate and Benzyl Ester Attachment: Reaction with ethyl isocyanate followed by benzylation using benzyl bromide.

Critical Reaction Conditions:

  • Temperature Control: Maintained at 0–5°C during acylation to prevent side reactions.

  • Catalysts: Triethylamine for HCl scavenging during chloroacetyl group attachment.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Reactivity Profile

The chloroacetyl group’s electrophilic carbon participates in nucleophilic substitutions (e.g., with amines or thiols), forming stable adducts. The benzyl ester’s labile oxygen allows selective deprotection under hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/MeOH).

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability in aqueous solutions (pH 4–7) but hydrolyzes rapidly under alkaline conditions (pH >9) due to ester cleavage. Its solubility profile includes:

  • Organic Solvents: High solubility in DMSO (≥50 mg/mL), chloroform, and ethyl acetate.

  • Aqueous Media: Low solubility (<0.1 mg/mL in water).

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1740 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I), and 750 cm⁻¹ (C–Cl stretch).

  • NMR (¹H): δ 7.35–7.25 (m, 5H, benzyl), 4.50 (s, 2H, OCH₂C₆H₅), 3.70–3.40 (m, 4H, pyrrolidine).

Comparative Analysis with Structural Analogs

Key Analog Compounds

Compound NameMolecular FormulaDistinguishing Feature
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl esterC₁₆H₂₁ClN₂O₃S-configuration at pyrrolidine
N-Ethyl-N-(pyrrolidin-3-yl)carbamic acid benzyl esterC₁₄H₂₀N₂O₂Absence of chloroacetyl group
1-(2-Bromo-acetyl)-pyrrolidin-3-yl-ethyl-carbamateC₁₆H₂₁BrN₂O₃Bromo substitution for chlorine

Stereochemical Impact

The (R)-configuration confers higher metabolic stability compared to the (S)-isomer, as evidenced by slower hepatic clearance in rodent models.

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